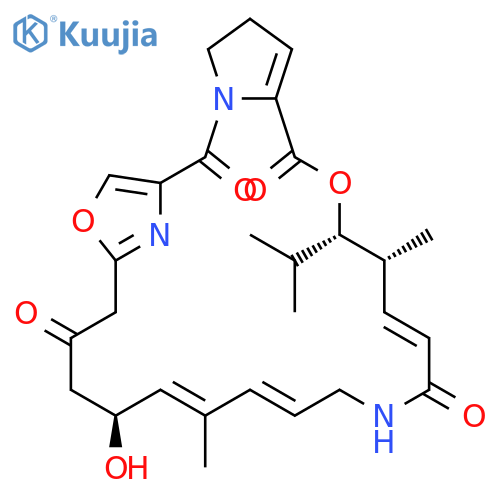Cas no 21411-53-0 (Virginiamycin M1)

Virginiamycin M1 structure
商品名:Virginiamycin M1
CAS番号:21411-53-0
MF:C28H35N3O7
メガワット:525.593407869339
MDL:MFCD00869411
CID:265821
PubChem ID:24900736
Virginiamycin M1 化学的及び物理的性質
名前と識別子
-
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25-hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-, (3R,4R,5E,10E,12E,14S)-
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-t...
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25-hexahydr
- Ostreogrycin A
- VirginiaMycin M1
- VirginiaMycin M1, froM StreptoMyces virginiae
- Virginiamycin M1-dx
- Antibiotic PA-114A1
- MIKAMYCIN A
- pristinamycin component IIA
- Pristinamycin IIA
- STAPHYLOMYCIN
- Staphylomycin M1
- Streptogramin A
- Vernamycin A
- VIRGINIAMYCINE
- Antibiotic PA 114A
- Antibiotic PA 114A1
- Factor M
- Factor M (antibiotic)
- NSC 244426
- NSC 87432
- PA 114A
- Pristinamycin II
- RP-12536
- Vernamycin A & vernamycin B (1:1)
- 8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- CHEBI:9997
- (3R-(3R*,4R*,5E,10E,12E,14S*))-8,9,14,15,24,25-HEXAHYDRO-14-HYDROXY-4,12-DIMETHYL-3-(1-METHYLETHYL)-3H-21,18-NITRILO-1H,22H-PYRROLO(2,1-C)(1,8,4,19)DIOXADIAZACYCLOTETRACOSINE-1,7,16,22(4H,17H)-TETRONE
- MFCD00869411
- NSC-244426
- GTPL12933
- Virginiamycin M1 (200 ug/mL in Methanol) (~90%)
- CHEMBL1236670
- 3H-21,18-NITRILO-1H,22H-PYRROLO(2,1-C)(1,8,4,19)DIOXADIAZACYCLOTETRACOSINE-1,7,16,22(4H,17H)-TETRONE, 8,9,14,15,24,25-HEXAHYDRO-14-HYDROXY-4,12-DIMETHYL-3-(1-METHYLETHYL)-, (3R,4R,5E,10E,12E,14S)-
- Virginiamycin Factor M1
- (3R,4R,5E,10E,12E,14S)-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- NSC87434
- 21411-53-0
- NSC-87434
- MIKAMYCIN A [MI]
- DAIKHDNSXMZDCU-FQTGFAPKSA-N
- DB01669
- VIRGINIAMYCIN M1 [MI]
- EINECS 244-376-6
- (3R,4R,5E,10E,12E,14S)-14-hydroxy-3-isopropyl-4,12-dimethyl-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- SCHEMBL673193
- (10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- 8,9,14,15,24,25-Hexahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- NSC-87432
- PA-114A
- CS-0019826
- STREPTOGRAMIN A [MI]
- UNII-8W4UOL59AZ
- 8W4UOL59AZ
- PRISTINAMYCIN IIA [MI]
- NS00011661
- E80259
- HY-N6686
- Virginiamycin M1 (~90%)
- Virginiamycin M1-d2 (>90%)
- NSC87432
- hydroxy-isopropyl-dimethyl-[?]tetrone
- NSC244426
- (3S,4S,14R)-14-Hydroxy-3-isopropyl-4,12-dimethyl-4,8,9,14,15,24,25-heptahydro-1H,3H,22H-21,18-epiazenopyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22-tetrone
- (12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- CHEMBL1977560
- (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- 8,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- (10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- SCHEMBL5033965
- CID 16220095
- Virginiamycin M1, ~95%
- (10R,11R,12E,17Z,19E,21S)-21-Hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- 1ST7812
- Virginiamycin M1; virginiamycin m1; Streptogramin A; Ostreogrycin a; Mikamycin A; Pristinamycin IIA
- Virginiamycin M1
-
- MDL: MFCD00869411
- インチ: InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1
- InChIKey: DAIKHDNSXMZDCU-XMERXJNXSA-N
- ほほえんだ: CC([C@@H]1[C@@H](C=CC(NCC=CC(C)=C[C@@H](O)CC(CC2=NC(C(N3CCC=C3C(O1)=O)=O)=CO2)=O)=O)C)C
計算された属性
- せいみつぶんしりょう: 525.24800
- どういたいしつりょう: 525.24750046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 38
- 回転可能化学結合数: 1
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 139Ų
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 165-167 ºC
- ようかいど: 極微溶性(0.58 g/l)(25ºC)、
- PSA: 139.04000
- LogP: 2.92610
- ひせんこうど: D20 -218° ( c = 0.34 in ethanol)
Virginiamycin M1 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-202269-5mg |
Ostreogrycin A, |
21411-53-0 | >99% | 5mg |
¥3054.00 | 2023-09-05 | |
| TRC | V673810-5mg |
Virginiamycin M1 (~90%) |
21411-53-0 | 5mg |
$ 148.00 | 2023-09-05 | ||
| BioAustralis | BIA-O1131-5 mg |
Ostreogrycin A |
21411-53-0 | >95%byHPLC | 5mg |
$302.00 | 2023-08-09 | |
| BioAustralis | BIA-O1131-25 mg |
Ostreogrycin A |
21411-53-0 | >95%byHPLC | 25mg |
$1057.00 | 2023-08-09 | |
| Apollo Scientific | BIV1003-1mg |
Virginiamycin M1 |
21411-53-0 | 1mg |
£35.00 | 2023-01-07 | ||
| TargetMol Chemicals | T13303-1 mL * 10 mM (in DMSO) |
Virginiamycin M1 |
21411-53-0 | 98.57% | 1 mL * 10 mM (in DMSO) |
¥ 4612 | 2023-09-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RO570-1mg |
Virginiamycin M1 |
21411-53-0 | ≥97% | 1mg |
¥1705.0 | 2022-02-28 | |
| MedChemExpress | HY-N6686-10mg |
Virginiamycin M1 |
21411-53-0 | 99.50% | 10mg |
¥5300 | 2024-04-19 | |
| TargetMol Chemicals | T13303-25mg |
Virginiamycin M1 |
21411-53-0 | 98.57% | 25mg |
¥ 4360 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V56990-10mg |
Virginiamycin M1 |
21411-53-0 | 98% | 10mg |
¥10998.0 | 2023-09-06 |
Virginiamycin M1 サプライヤー
atkchemica
ゴールドメンバー
(CAS:21411-53-0)Virginiamycin M1
注文番号:CL15148
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:36
価格 ($):discuss personally
Virginiamycin M1 関連文献
-
1. Book reviews
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
5. Book reviews
21411-53-0 (Virginiamycin M1) 関連製品
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 57707-64-9(2-azidoacetonitrile)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:21411-53-0)Virginiamycin M1

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:21411-53-0)Virginiamycin M1

清らかである:99%/99%
はかる:1mg/5mg
価格 ($):503.0/1449.0




